2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole
Description
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-13(10-4-6-16-7-5-10)14-8-11-2-1-3-12(11)9-14/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWROHMCPPAIGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole typically involves multi-step organic reactions. One common approach is to start with the cyclopentane and pyrrole precursors, followed by the introduction of the tetrahydropyran ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Hydrogenation Reactions
Hydrogenation reactions involve the addition of hydrogen gas across double bonds in the presence of a catalyst. For compounds similar to octahydrocyclopenta[c]pyrrole, hydrogenation can lead to the saturation of double bonds, forming derivatives like cyclopentylpiperidine . The efficiency of hydrogenation can vary based on the catalyst used and reaction conditions. For instance, cobalt and nickel catalysts are effective in hydrogenation reactions for related compounds .
| Catalyst | Reaction Conditions | Yield |
|---|---|---|
| Raney Nickel | 40-80°C, 5-10 bar H2 | High |
| Raney Cobalt | 40-80°C, 5-10 bar H2 | High |
| Palladium | Varies | Moderate |
Amine Reactions
The pyrrole ring in octahydrocyclopenta[c]pyrrole contains a nitrogen atom, which can participate in various amine reactions such as N-alkylation, N-oxidation, or N-substitution. These reactions are crucial for modifying the compound's properties and creating derivatives .
| Reaction Type | Reagents | Product Description |
|---|---|---|
| N-Alkylation | Alkyl Halides | N-Alkylpyrroles |
| N-Oxidation | Peroxides | N-Oxides |
| N-Substitution | Various Substituents | N-Substituted Pyrroles |
Ring Opening Reactions
Ring opening reactions can occur under specific conditions, leading to the formation of open-chain compounds. These reactions often require harsh conditions or specific catalysts .
| Reaction Conditions | Catalysts | Products |
|---|---|---|
| Acidic Conditions | Strong Acids | Open-Chain Compounds |
| Basic Conditions | Strong Bases | Open-Chain Compounds |
Cycloaddition Reactions
Octahydrocyclopenta[c]pyrrole can participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienophiles. These reactions are useful for forming complex ring systems .
| Reaction Type | Dienophile | Product Description |
|---|---|---|
| Diels-Alder | Electron-Deficient Alkenes | Complex Ring Systems |
Substitution Reactions
Substitution reactions involve replacing one or more substituents on the molecule with other groups or atoms. These reactions are essential for modifying the compound's properties .
| Reaction Type | Reagents | Product Description |
|---|---|---|
| Halogenation | Halogens | Halogenated Derivatives |
| Alkylation | Alkylating Agents | Alkylated Derivatives |
Acid-Base Reactions
The compound may undergo acid-base reactions depending on the presence of acidic or basic functional groups. These reactions can lead to the formation of salts or other derivatives .
| Reaction Type | Reagents | Product Description |
|---|---|---|
| Acidic Conditions | Strong Acids | Salts or Protonated Forms |
| Basic Conditions | Strong Bases | Salts or Deprotonated Forms |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Agents
One of the most significant applications of 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole is as an intermediate in the synthesis of antiviral drugs. Specifically, it serves as a precursor for the synthesis of VX-960 (Telaprevir), a protease inhibitor used in the treatment of Hepatitis C virus infections. The compound's structural properties enhance its ability to inhibit viral replication, making it a valuable component in antiviral drug development .
2. Calcium Channel Inhibitors
Recent studies have identified derivatives of octahydrocyclopenta[c]pyrrole as potential calcium channel inhibitors. These compounds exhibit pharmacological activities that could lead to new treatments for conditions such as hypertension and cardiac arrhythmias. The structure-activity relationship (SAR) studies indicate that modifications to the cyclopentane ring can significantly influence their efficacy and selectivity .
3. Arginase Inhibition
Research has also explored the potential of this compound derivatives as arginase inhibitors. Arginase plays a crucial role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. Compounds derived from this structure have shown promising inhibition profiles, suggesting their potential use in therapeutic strategies targeting arginine metabolism .
Materials Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound has led to its investigation in polymer chemistry. Its ability to undergo polymerization reactions makes it suitable for developing new materials with specific mechanical and thermal properties. Research into its use as a monomer for high-performance polymers is ongoing, with potential applications in coatings, adhesives, and composite materials.
2. Organic Light Emitting Diodes (OLEDs)
Another innovative application lies in organic electronics, particularly in the development of OLEDs. Compounds based on octahydrocyclopenta[c]pyrrole structures are being studied for their photophysical properties, which could lead to improved efficiency and stability in OLED devices. The incorporation of these compounds into device architectures may enhance light emission characteristics and operational lifetimes .
Synthetic Intermediate
1. Versatile Building Block
As a synthetic intermediate, this compound is versatile for constructing various complex organic molecules. Its reactivity allows for multiple functionalization pathways, making it an attractive target for synthetic chemists aiming to develop novel compounds with specific biological activities or material properties .
Mechanism of Action
The mechanism of action of 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include signal transduction mechanisms that result in the desired biological response.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Analysis
The table below compares key structural and pharmacological features of 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole with two related compounds:
Key Observations :
- Core Rigidity : All three compounds share bicyclic pyrrolidine cores, but this compound and Telaprevir retain full saturation, enhancing metabolic stability compared to the 5-oxo derivative .
- Substituent Impact : The oxane-4-carbonyl group in the target compound may improve solubility and target engagement compared to Telaprevir’s bulkier pyrazine-carboxamide substituents .
- Functionalization : The tert-butyl carbamate in the 5-oxo derivative lacks bioactivity but serves as a synthetic precursor, highlighting the role of substituents in directing applications .
Pharmacological and Toxicological Profiles
Toxicity
Note: The absence of toxicity data for the target compound underscores the need for further study, though its oxane group may reduce reactivity compared to the tert-butyl carbamate analogue.
Biological Activity
2-(Oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to a class of bicyclic compounds known for their diverse pharmacological properties. The synthesis typically involves cyclization reactions that yield octahydrocyclopenta[c]pyrrole derivatives, which can be further modified to enhance biological activity. For instance, the synthesis of related pyrrole derivatives has been documented through various methods, including palladium-catalyzed reactions and cycloaddition techniques .
Antitumor Properties
Recent studies have highlighted the antitumor potential of pyrrole derivatives, including those similar to this compound. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (LoVo), and ovarian (SK-OV-3) cancer cells . The cytotoxic effects are often dose-dependent, indicating a promising therapeutic index for these compounds.
The mechanisms underlying the biological activity of these compounds may involve inhibition of specific enzymes or pathways critical for tumor growth. For example, some derivatives have been shown to act as DPP4 inhibitors, which play a role in glucose metabolism and may influence cancer cell proliferation . Additionally, compounds derived from octahydropyrroles have been investigated for their ability to modulate calcium channels, suggesting a multifaceted approach to their biological effects .
Case Studies
- Cytotoxicity Evaluation : A study evaluated a series of new pyrrole derivatives for cytotoxicity against both plant and animal cells. The results indicated that while some compounds were non-toxic to plant cells (Triticum aestivum), others showed moderate to high toxicity in aquatic models like Daphnia magna .
- Calcium Channel Blockers : Research into substituted octahydrocyclopenta(c)pyrrol-4-amines has identified them as potential calcium channel blockers, which could be beneficial in treating conditions such as hypertension and certain types of cancer .
Data Table: Biological Activity Overview
| Compound | Target | Activity | IC50 (μM) | Selectivity |
|---|---|---|---|---|
| This compound | Cancer Cell Lines (MCF-7, LoVo) | Cytotoxicity | Varies | High against tumor cells |
| Pyrrole Derivative 9l | DPP4 | Inhibition | 0.01 | Selective over DPP8/DPP4 |
| Octahydropyrrolo Compounds | Calcium Channels | Blockade | Not specified | Potentially selective |
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-(oxane-4-carbonyl)-octahydrocyclopenta[c]pyrrole?
Methodological Answer: The synthesis typically involves introducing a tert-butoxycarbonyl (Boc) group to stabilize intermediates. A flow microreactor system can optimize Boc protection under controlled conditions (e.g., tert-butyl dicarbonate in acetonitrile with DMAP catalysis) . Post-synthesis, reverse-phase HPLC (C18 column, CH3CN/H2O gradient) is effective for purification, ensuring >99% purity. Key steps include monitoring reaction progress via LC-MS and characterizing intermediates using H NMR (e.g., δ 7.59–7.71 ppm for aromatic protons in analogues) .
Q. How is the molecular structure of this compound validated in research settings?
Methodological Answer: Combined spectroscopic and computational methods are employed:
- NMR : Assign stereochemistry using coupling constants (e.g., H NMR signals for bicyclic protons at δ 2.32–4.20 ppm) .
- X-ray crystallography : Resolve absolute configuration, particularly for chiral centers in the octahydrocyclopenta[c]pyrrole core .
- Docking studies : Validate binding poses in target proteins (e.g., RBP4 antagonist activity via PyMOL/MOE software) .
Q. What safety protocols are critical during experimental handling?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritancy .
- Store at 2–8°C in amber vials to prevent photodegradation .
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does structural modification of the bicyclic core impact Retinol Binding Protein 4 (RBP4) antagonism?
Methodological Answer: Structure-Activity Relationship (SAR) studies highlight:
- Core scaffold : The [3.3.0]-octahydrocyclopenta[c]pyrrole core (vs. piperidine/piperazine) enhances RBP4 binding due to restricted rotation (2 fewer rotatable bonds), improving H-bond interactions .
- Appendages : A 6-methylpyrimidine-4-carboxylic acid group boosts potency (IC50 = 12.8 nM in SPA assays) vs. anthranilic acid derivatives .
Q. How can researchers resolve contradictions between in vitro binding data and functional antagonist activity?
Methodological Answer:
- Orthogonal assays : Compare Surface Plasmon Resonance (SPR) for kinetic binding vs. HTRF (Homogeneous Time-Resolved Fluorescence) for functional inhibition .
- Dose-response curves : Validate discrepancies using Hill slopes (e.g., analogue 10: SPA IC50 = 35.3 nM vs. HTRF IC50 = 188 nM suggests allosteric modulation) .
- Molecular dynamics simulations : Identify non-covalent interactions (e.g., van der Waals contacts in RBP4’s β-ionone cavity) that explain potency variations .
Q. What strategies improve in vivo efficacy despite high in vitro microsomal clearance?
Methodological Answer:
- Prodrug design : Convert carboxylic acid to methyl ester (e.g., analogue 9 shows 3-fold higher potency but requires esterase-mediated activation) .
- Formulation optimization : Use lipid nanoparticles (LNPs) to enhance bioavailability, targeting hepatic RBP4 pathways .
- Species-specific PK/PD modeling : Adjust dosing regimens based on interspecies metabolic differences (e.g., rat vs. human CYP450 profiles) .
Q. How are computational methods integrated into the design of novel analogues?
Methodological Answer:
- Virtual screening : Use Glide/SP docking to prioritize scaffolds with high shape complementarity to RBP4’s binding pocket .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., trifluoromethyl groups improve hydrophobic interactions) .
- ADMET prediction : Apply QikProp to filter candidates with favorable logP (2–4) and PSA (<90 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
